molecular formula C19H19N3O3 B8545703 5-(Hydroxymethyl)-11-methyl-6H-pyrido [4,3-b] carbazole N-Methylcarbamate

5-(Hydroxymethyl)-11-methyl-6H-pyrido [4,3-b] carbazole N-Methylcarbamate

Cat. No. B8545703
M. Wt: 337.4 g/mol
InChI Key: NMCUZEBGPTYSJF-UHFFFAOYSA-N
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Patent
US04851417

Procedure details

To a solution of 400 mg (1.53 mmol) of the carbinol 25 in 25 mL of dry pyridine and 20 mL of reagent grade acetone there was added 900 uL of MeNCO. The solution was magnetically stirred at room temperature in a stoppered flask until all the starting alcohol had disappeared as judged by TLC (ca. 3 days). The solvents were removed in vacuo, and the residue was crystallized from EtOAc-CH2Cl2 -MeOH to give 152 mg of the desired carbamate, mp 213°-214.5° C. The filtrate was concentrated to dryness and the remaining solid was flash chromatographed to give an additional 145 mg of material of similar purity: wt 307 mg (61%); NMR (Me2SO-d6) 11.62 (s, 1 H), 9.71 (s, 1 H), 8.46 (d, 1 H), 839 (d, 1 H), 7.97 (d, 1 H), 7.61-7.54 (m, 2 H), 7.32-7.29 (m, 1 H), 7.04 (d, 1 H), 5.77 (s, 2 H), 3.34 (s, 3 H), 2.60 (s, 3 H).
Quantity
400 mg
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
900 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:15]2[NH:14][C:13]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:7]=2[C:6]([CH3:16])=[C:5]2[CH:17]=[N:18][CH:19]=[CH:20][C:4]=12.CC(C)=O.[CH3:25][N:26]=[C:27]=[O:28]>N1C=CC=CC=1>[CH3:25][NH:26][C:27](=[O:1])[OH:28].[OH:1][CH2:2][C:3]1[C:15]2[NH:14][C:13]3[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=3[C:7]=2[C:6]([CH3:16])=[C:5]2[CH:17]=[N:18][CH:19]=[CH:20][C:4]=12 |f:4.5|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
OCC1=C2C(=C(C=3C=4C=CC=CC4NC13)C)C=NC=C2
Name
reagent
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
900 μL
Type
reactant
Smiles
CN=C=O
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as judged by TLC (ca. 3 days)
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from EtOAc-CH2Cl2 -MeOH

Outcomes

Product
Name
Type
product
Smiles
CNC(O)=O.OCC1=C2C(=C(C=3C=4C=CC=CC4NC13)C)C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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